molecular formula C30H38O4 B5238223 3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid

3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid

Cat. No.: B5238223
M. Wt: 462.6 g/mol
InChI Key: KKWSTNUZBHRNAI-UHFFFAOYSA-N
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Description

3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid is a complex organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. These compounds have found applications in various fields, including medicinal chemistry, materials science, and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[4-(3-carboxy-1-adamantyl)-2,5-dimethylphenyl]adamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O4/c1-17-3-24(28-9-21-6-22(10-28)14-30(13-21,16-28)26(33)34)18(2)4-23(17)27-7-19-5-20(8-27)12-29(11-19,15-27)25(31)32/h3-4,19-22H,5-16H2,1-2H3,(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWSTNUZBHRNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C23CC4CC(C2)CC(C4)(C3)C(=O)O)C)C56CC7CC(C5)CC(C7)(C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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